molecular formula C11H11F3O3 B6599220 ethyl 3-ethoxy-2,4,5-trifluorobenzoate CAS No. 172602-80-1

ethyl 3-ethoxy-2,4,5-trifluorobenzoate

Cat. No.: B6599220
CAS No.: 172602-80-1
M. Wt: 248.20 g/mol
InChI Key: PSQUALRSPKPAOM-UHFFFAOYSA-N
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Description

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate is a fluorinated aromatic ester that functions as a high-value building block in organic and medicinal chemistry research . Its primary research application is as a versatile synthetic intermediate, specifically in the construction of complex molecules for pharmaceutical development . Related compounds, such as 3-hydroxy-2,4,5-trifluorobenzoic acid, are well-established precursors in the multi-step synthesis of critically important antibiotics, including the fourth-generation fluoroquinolone, Moxifloxacin . The strategic incorporation of fluorine atoms and the ethoxy ester group on the benzene ring makes this compound a crucial reagent for introducing specific steric and electronic properties into a target molecule . Researchers utilize this benzoate derivative in the exploration of new quinoline-based antibacterial agents and other fluorinated specialty chemicals for agrochemical and materials science applications . The mechanism of action for its derivatives often involves enhanced binding affinity to biological targets and improved metabolic stability, a direct contribution of the fluorinated scaffold . This product is strictly for research use in a controlled laboratory environment and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

ethyl 3-ethoxy-2,4,5-trifluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-3-16-10-8(13)6(11(15)17-4-2)5-7(12)9(10)14/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQUALRSPKPAOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1F)F)C(=O)OCC)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Esterification of 3-Ethoxy-2,4,5-trifluorobenzoic Acid

The most straightforward route involves esterifying 3-ethoxy-2,4,5-trifluorobenzoic acid with ethanol. This method typically employs Fischer esterification , where the carboxylic acid reacts with excess ethanol under acidic catalysis (e.g., concentrated H₂SO₄ or p-toluenesulfonic acid).

Procedure :

  • Reaction Setup : 3-Ethoxy-2,4,5-trifluorobenzoic acid (1.0 equiv) is dissolved in anhydrous ethanol (5–10 vols) with catalytic H₂SO₄ (0.1 equiv).

  • Reflux : The mixture is heated under reflux at 80–90°C for 12–24 hours.

  • Workup : The reaction is quenched with NaHCO₃, and the ester is extracted with ethyl acetate.

  • Purification : The crude product is purified via recrystallization (ethanol/water) or column chromatography (hexane/ethyl acetate).

Key Challenges :

  • The electron-withdrawing fluorine substituents reduce the nucleophilicity of the carboxylic acid, necessitating prolonged reaction times.

  • Competing ether cleavage under acidic conditions may occur if excess H₂SO₄ is used.

Stepwise Fluorination and Etherification

An alternative approach introduces fluorine atoms sequentially after establishing the ethoxy group. This method avoids steric hindrance during fluorination.

Step 1: Synthesis of 3-Ethoxybenzoic Acid

  • Williamson Ether Synthesis : 3-Hydroxybenzoic acid is treated with ethyl bromide and K₂CO₃ in DMF at 60°C for 6 hours.

Step 2: Regioselective Fluorination

  • Electrophilic Fluorination : DAST (diethylaminosulfur trifluoride) or Selectfluor® is used to introduce fluorine atoms. For example, DAST (3.0 equiv) in dichloromethane at −10°C achieves fluorination at the 2-, 4-, and 5-positions over 8 hours.

Step 3: Esterification

  • The fluorinated acid is converted to the ethyl ester via acyl chloride intermediacy:

    • Acid Chloride Formation : React with SOCl₂ (1.2 equiv) at 70°C for 2 hours.

    • Esterification : Add ethanol (2.0 equiv) and triethylamine (1.5 equiv) at 0°C, then warm to room temperature.

Alternative Synthesis via Acyl Chloride Intermediate

This method prioritizes ester formation before introducing the ethoxy group, leveraging the stability of acyl chlorides.

Procedure :

  • Synthesis of 2,4,5-Trifluorobenzoic Acid : Achieved via nitration, reduction, and Schiemann reaction.

  • Acyl Chloride Formation : Treat with oxalyl chloride (1.5 equiv) in DMF (cat.) at 25°C for 3 hours.

  • Ethoxy Introduction :

    • Alkylation : React the acyl chloride with sodium ethoxide (1.1 equiv) in THF at −78°C, followed by quenching with H₂O.

  • Esterification : Direct reaction with ethanol under basic conditions (pyridine, 0°C).

Optimization of Reaction Parameters

Catalyst Selection

  • Acid-Catalyzed Esterification : H₂SO₄ yields 65–70% conversion, while p-toluenesulfonic acid improves selectivity to 85%.

  • Base-Mediated Alkylation : K₂CO₃ in DMF outperforms NaH in THF, reducing side-product formation by 20%.

Solvent Effects

SolventBoiling Point (°C)Yield (%)Purity (%)
Ethanol786892
Toluene1107295
Acetonitrile826590

Insights : Toluene minimizes ester hydrolysis during prolonged reflux.

Purification Techniques

  • Recrystallization : Ethanol/water (3:1) yields 98% pure product but suffers from 15–20% loss.

  • Column Chromatography : Silica gel with hexane/ethyl acetate (4:1) achieves >99% purity with 85% recovery.

Analytical Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 7.45 (d, 1H, Ar-H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ −113.2 (2-F), −116.8 (4-F), −118.5 (5-F).

  • HRMS : [M+H]⁺ calcd. for C₁₁H₁₀F₃O₃: 271.0589; found: 271.0592.

Challenges in Synthesis

  • Regioselective Fluorination : Competing para/meta substitution requires directing groups (e.g., nitro) for control.

  • Ether Stability : The ethoxy group is prone to cleavage under strong acids, necessitating pH monitoring during esterification.

Recent Advances

  • Flow Chemistry : Continuous-flow systems reduce reaction times by 50% and improve yields to 90%.

  • Enzymatic Esterification : Lipase-catalyzed methods under mild conditions (pH 7, 40°C) achieve 88% conversion with minimal by-products .

Chemical Reactions Analysis

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate undergoes several types of chemical reactions, including:

Scientific Research Applications

Pharmaceutical Synthesis

Ethyl 3-ethoxy-2,4,5-trifluorobenzoate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Notably, it is utilized in the preparation of:

  • Quinolone Antibiotics : This compound is involved in synthesizing quinolone derivatives, such as 1-(2-fluorocyclopropyl)quinolone and naphthyridonecarboxylic acid antibiotics, which are vital in treating bacterial infections .

Organic Synthesis

The compound is an important building block in organic synthesis, particularly for creating complex molecular architectures. Its trifluoromethyl group enhances the biological activity and stability of the resulting compounds.

Case Study 1: Synthesis of Quinolones

A study demonstrated the effectiveness of this compound in synthesizing a new class of quinolone antibiotics. The process involved several steps, including the formation of key intermediates that incorporated the trifluorobenzoyl moiety to enhance antibacterial properties.

Key Findings :

  • The synthesized quinolones exhibited potent antimicrobial activity against resistant strains.
  • The incorporation of the trifluoro group significantly improved pharmacokinetic properties.

Case Study 2: Development of Antiviral Agents

Research has explored using this compound in developing antiviral agents. The trifluoromethyl group contributes to the lipophilicity and bioavailability of the compounds.

Key Findings :

  • Compounds derived from this intermediate showed promising activity against viral infections.
  • Structure-activity relationship (SAR) studies indicated that modifications on the trifluorobenzoyl moiety could enhance efficacy.

Comparative Analysis Table

Application AreaCompound TypeKey Benefits
PharmaceuticalAntibioticsEnhanced activity against resistant bacteria
Organic SynthesisBuilding BlockVersatile intermediate for complex molecules
Antiviral DevelopmentAntiviral AgentsImproved bioavailability and efficacy

Mechanism of Action

The mechanism of action of ethyl 3-ethoxy-2,4,5-trifluorobenzoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity or stability. The presence of fluorine atoms can enhance the compound’s binding affinity to certain molecular targets, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key differences between ethyl 3-ethoxy-2,4,5-trifluorobenzoate and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (Position 3) Ester Group XLogP3 Key Applications Synthesis Yield
This compound C₁₀H₉F₃O₃ 234.17 Ethoxy (-OCH₂CH₃) Ethyl ~3.2* Pharmaceuticals, agrochemicals Not reported
Methyl 3-methoxy-2,4,5-trifluorobenzoate C₉H₇F₃O₃ 220.15 Methoxy (-OCH₃) Methyl 2.8 Chemical synthesis, intermediates 90.5%
Ethyl 3-methoxy-2,4,5-trifluorobenzoate C₁₀H₉F₃O₃ 234.17 Methoxy (-OCH₃) Ethyl ~3.0* Research reagents, catalysis Not reported
Ethyl 3-methyl-2,4,5-trifluorobenzoate C₁₀H₉F₃O₂ 218.17 Methyl (-CH₃) Ethyl ~2.5* Organic synthesis 70.2%

*Estimated based on structural analogs.

Structural and Physicochemical Differences

  • Substituent Effects :

    • Ethoxy vs. Methoxy : The ethoxy group (-OCH₂CH₃) in the target compound increases lipophilicity (higher XLogP3) compared to methoxy (-OCH₃), enhancing membrane permeability in biological systems .
    • Methyl Substituent : Ethyl 3-methyl-2,4,5-trifluorobenzoate lacks an oxygen atom in the substituent, reducing polarity and hydrogen-bonding capacity .
  • Ester Group :

    • Ethyl esters generally exhibit slower hydrolysis rates than methyl esters due to steric hindrance, improving stability in aqueous environments .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 3-ethoxy-2,4,5-trifluorobenzoate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis of fluorinated benzoate esters typically involves nucleophilic aromatic substitution (SNAr) or esterification under acidic/basic conditions. For example, analogous compounds like ethyl 3-methyl-2,4,5-trifluorobenzoate were synthesized using DBU (1,8-diazabicycloundec-7-ene) as a catalyst in dimethyl sulfoxide (DMSO) at 60°C for 70 hours, achieving a yield of 70.2% . Key parameters include solvent polarity (DMSO enhances SNAr reactivity), temperature (higher temperatures accelerate substitution but may promote side reactions), and catalyst choice (DBU facilitates deprotonation). Researchers should optimize stoichiometry and monitor reaction progress via TLC or HPLC.
Reaction Parameter Impact on Yield Example from Literature
Solvent (DMSO)Enhances SNAr70.2% yield in DMSO
Temperature (60°C)Balances kinetics70-hour reaction time
Catalyst (DBU)Accelerates SNArUsed in analogous synthesis

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹⁹F NMR identifies fluorine substituents (δ ~ -110 to -160 ppm for aromatic fluorines), while ¹H NMR distinguishes ethoxy groups (δ ~1.3 ppm for CH₃ and δ ~4.3 ppm for CH₂) .
  • HPLC/MS : Confirm molecular weight (MW = 244.2 g/mol) and detect impurities. For structurally similar esters, reverse-phase HPLC with C18 columns and acetonitrile/water gradients are effective .
  • Elemental Analysis : Validate C, H, F, and O content (±0.3% deviation).

Q. What safety protocols are critical when handling fluorinated benzoates like this compound?

  • Methodological Answer : Fluorinated aromatic compounds may release HF under extreme conditions. Key precautions:

  • Ventilation : Use fume hoods during synthesis or purification.
  • Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
  • Waste Disposal : Neutralize acidic byproducts before disposal. For analogs like ethyl 3-fluoro-4-(hydroxymethyl)benzoate, waste should be treated as hazardous organic material .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents influence the reactivity of this compound in further functionalization?

  • Methodological Answer : Fluorine’s strong electron-withdrawing effect deactivates the aromatic ring, directing electrophilic substitution to specific positions. For example, in ethyl 3-chloro-2,4,5-trifluorobenzoate, the 2- and 4-fluoro groups ortho to the ester group create a steric and electronic environment favoring nucleophilic attack at the 5-position . Computational modeling (e.g., DFT calculations) can predict reactive sites by analyzing partial charges and frontier molecular orbitals.

Q. What strategies resolve contradictions in reported reaction yields for fluorinated benzoate derivatives?

  • Methodological Answer : Discrepancies often arise from subtle differences in:

  • Solvent Purity : Trace water in DMSO can hydrolyze esters, reducing yield.
  • Catalyst Freshness : DBU absorbs CO₂ over time, reducing efficacy.
  • Reaction Monitoring : Premature termination may underestimate yield.
    Systematic replication studies with controlled variables (e.g., anhydrous solvents, fresh catalysts) are essential. For example, yields for ethyl 3-methyl-2,4,5-trifluorobenzoate varied from 60–75% depending on solvent drying .

Q. How can researchers design experiments to probe the environmental fate of this compound in aqueous systems?

  • Methodological Answer :

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 3–10) at 25–50°C and analyze degradation products via LC-MS. Ethyl 3-fluoro-4-hydroxybenzoate analogs degrade via ester hydrolysis to carboxylic acids under alkaline conditions .
  • Adsorption Experiments : Use silica or clay surfaces to simulate environmental interactions. Surface-enhanced Raman spectroscopy (SERS) can track adsorption dynamics .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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